molecular formula C18H12FN3 B13877469 2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline

2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline

Cat. No.: B13877469
M. Wt: 289.3 g/mol
InChI Key: WBJXYZFMDYPALU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a fluorophenyl group and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the quinoline and the fluorophenyl group. This reaction requires a palladium catalyst, a boronic acid derivative of the fluorophenyl group, and a halogenated quinoline precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The imidazole ring can coordinate with metal ions, affecting metalloprotein functions. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to target proteins, thereby increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-6-imidazol-1-ylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorophenyl and imidazole groups enhances its versatility in chemical reactions and its potential as a therapeutic agent.

Properties

Molecular Formula

C18H12FN3

Molecular Weight

289.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-imidazol-1-ylquinoline

InChI

InChI=1S/C18H12FN3/c19-15-4-1-13(2-5-15)17-7-3-14-11-16(6-8-18(14)21-17)22-10-9-20-12-22/h1-12H

InChI Key

WBJXYZFMDYPALU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4)F

Origin of Product

United States

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